![molecular formula C21H19N3O3S B352669 N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide CAS No. 873587-54-3](/img/structure/B352669.png)
N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide is a complex organic compound that features an imidazo[1,2-a]pyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral or weakly basic organic solvents at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in critical biological processes. For instance, it could inhibit kinases or other signaling molecules, thereby modulating cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)methanesulfonamide: Shares a similar imidazo[1,2-a]pyridine core but differs in the substituents attached to the phenyl ring.
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide: Another derivative with a cinnamamide group, showing different biological activities.
Uniqueness
N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
873587-54-3 |
|---|---|
Formule moléculaire |
C21H19N3O3S |
Poids moléculaire |
393.5g/mol |
Nom IUPAC |
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxy-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H19N3O3S/c1-15-13-18(10-11-20(15)27-2)28(25,26)23-17-8-6-16(7-9-17)19-14-24-12-4-3-5-21(24)22-19/h3-14,23H,1-2H3 |
Clé InChI |
WCQFYOZLMQFTCQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3)OC |
SMILES canonique |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


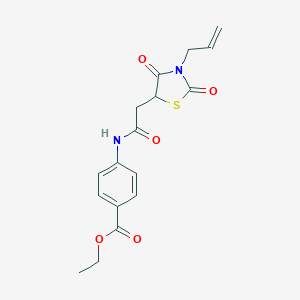
![3-Butyl-5-[(4-fluorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B352588.png)

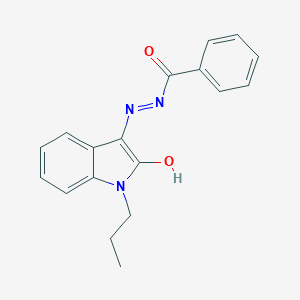
![3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B352628.png)
![3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B352630.png)
![N'-[(E)-(2-fluorophenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B352637.png)
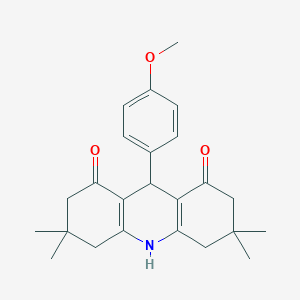
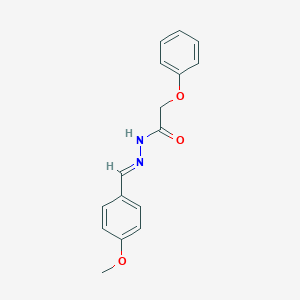
![5-(4-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B352654.png)
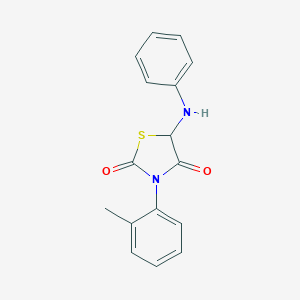
![2-amino-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B352659.png)


